Heptalene-2,3-dione
Description
Historical Evolution of Heptalene (B1236440) Chemistry Research
The field of non-benzenoid aromatic chemistry, including the study of heptalene, has a rich history. researchgate.net Early theoretical interest in molecules like pentalene (B1231599) and heptalene dates back to the mid-20th century, with significant contributions from pioneers like Klaus Hafner who developed synthetic routes to many of these challenging systems. acs.orgacs.org The evolution of heptalene chemistry has been a journey marked by significant synthetic challenges due to the inherent instability of the parent molecule. acs.org
Research in the latter half of the 20th century focused extensively on the synthesis and characterization of the parent heptalene and its simple derivatives. researchgate.netacs.org These foundational studies provided crucial experimental data that helped to refine theoretical models of aromaticity and electronic structure in non-benzenoid systems. acs.org In recent years, research has expanded beyond the parent molecule to the synthesis of more complex, functionalized heptalene derivatives and their incorporation into larger, polycyclic aromatic hydrocarbons (PAHs) and nanostructures. researchgate.nethku.hk This modern phase of heptalene research explores their potential in advanced materials and organic electronics, leveraging the unique electronic and structural features imparted by the fused seven-membered rings. researchgate.nethku.hk
Significance of Dione (B5365651) Functionality in Heptalene Systems for Academic Inquiry
The introduction of dione functionality, as in Heptalene-2,3-dione, is of significant interest in academic research for several reasons. While direct research on this compound is not extensively documented in the provided results, the significance of dione groups in related systems highlights their importance. For example, derivatives such as heptalene-1,8-dione and heptalene-3,8-dione have been synthesized and studied. acs.org
Dione groups serve as versatile synthetic intermediates. They provide reactive sites for further functionalization and the construction of more complex molecular architectures. For instance, dione moieties can undergo condensation reactions, a common strategy for building larger fused-ring systems. researchgate.net An example can be seen in the synthesis of azuleno[2,1-b]pyrrole-2,3-dione, which is then used in condensation reactions to create larger heterocyclic systems. mdpi.com Similarly, diones are key intermediates in the synthesis of indenofluorene and fluoreno[4,3-c]fluorene systems, demonstrating their utility in creating quinoidal structures. acs.org
Furthermore, the carbonyl groups of the dione functionality act as electron-withdrawing groups, which can significantly alter the electronic properties of the heptalene core. This electronic perturbation can influence the molecule's stability, reactivity, and spectroscopic properties. The study of such substituted systems allows researchers to fine-tune the electronic characteristics of non-benzenoid hydrocarbons for specific applications. acs.org The investigation of dione derivatives of heptalene contributes to a deeper understanding of structure-property relationships in these non-classical π-systems, a fundamental goal of academic inquiry in organic chemistry. hku.hkacs.org
Data Tables
Table 1: Comparison of Heptalene with Related Non-Benzenoid Hydrocarbons
| Compound | Structure | Number of Rings | Ring Sizes | π-Electrons (Neutral) | Aromaticity (Neutral) |
| Pentalene | C₈H₆ | 2 | 5, 5 | 8 | Antiaromatic |
| Azulene (B44059) | C₁₀H₈ | 2 | 5, 7 | 10 | Aromatic |
| Heptalene | C₁₂H₁₀ | 2 | 7, 7 | 12 | Non-aromatic wikipedia.org |
Table 2: Examples of Heptalene Dione Derivatives in Chemical Synthesis
| Compound | Role/Significance | Reference |
| Heptalene-1,8-dione | Synthesized derivative for studying the heptalene system. | acs.org |
| Heptalene-3,8-dione | Synthesized derivative for studying the heptalene system. | acs.org |
| Azuleno[2,1-b]pyrrole-2,3-dione | Intermediate for the synthesis of larger fused heterocyclic systems via condensation. | mdpi.com |
| Indeno[1,2-b]fluorene-6,12-dione | Key intermediate in the synthesis of stable indenofluorene derivatives. | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
105012-49-5 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
heptalene-2,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-9-4-2-1-3-5-10(9)8-12(11)14/h1-8H |
InChI Key |
DJLUZSRDFDGYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=O)C(=O)C=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Heptalene 2,3 Dione and Its Derivatives
Retrosynthetic Analysis Approaches to the Heptalene-2,3-dione Core
Retrosynthetic analysis is a technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgd-nb.infonumberanalytics.comslideshare.net For a complex molecule like this compound, this process involves identifying key bond disconnections that correspond to reliable chemical reactions. numberanalytics.com
A primary disconnection strategy for the heptalene (B1236440) core would involve breaking the molecule down at the seven-membered rings. One logical approach is to disconnect the bicyclic system into two seven-membered ring precursors or a precursor that can be induced to form the 7-7 fused system. For the dione (B5365651) functionality, a key retrosynthetic step is the functional group interconversion (FGI) of the diketone to a more easily accessible precursor, such as a diol or a diene. savemyexams.comnumberanalytics.comkccollege.ac.in
A plausible retrosynthetic pathway for this compound is outlined below:
Functional Group Interconversion (FGI): The 2,3-dione can be retrosynthetically derived from the corresponding 2,3-dihydroxyheptalene. This suggests an oxidation reaction in the forward synthesis.
Cyclization/Annulation: The heptalene core itself can be disconnected through various strategies. A powerful approach is the cycloaddition of an azulene (B44059) derivative with a suitable dienophile, which can then rearrange to form the heptalene skeleton. researchgate.netnih.gov Another possibility is the intramolecular cyclization of a precursor containing two appropriately positioned reactive groups on a larger cyclic or acyclic framework.
Precursor Simplification: The azulene or other complex precursors can be further broken down into simpler, more readily available starting materials, such as substituted cyclopentadienyl (B1206354) anions and pyrylium (B1242799) salts. mdpi.com
This analytical process provides a roadmap for the synthetic chemist, highlighting the key transformations and intermediates required to construct the target molecule. d-nb.info
Classical and Modern Synthetic Routes
The construction of the heptalene framework and the introduction of the dione functionality can be achieved through a variety of classical and modern synthetic methods.
Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems. nih.gov These reactions are particularly useful for building the heptalene core.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. sigmaaldrich.comorganic-chemistry.orgiitk.ac.in While not directly forming a seven-membered ring, it can be used to construct precursors that undergo ring expansion or rearrangement to the heptalene system. For instance, a Diels-Alder reaction can be used to form a bicyclic system that can then be elaborated. mdpi.com Chiral 7-oxabicyclo[2.2.1]heptene derivatives can be synthesized via an enantioselective Diels-Alder reaction of 2-bromoacrolein (B81055) and furan. sigmaaldrich.com Modifications such as the inverse electron demand Diels-Alder reaction have expanded the scope of this process. rsc.org
[8+2] Cycloaddition: A more direct approach to the heptalene skeleton involves the [8+2] cycloaddition of a tropone (B1200060) (acting as the 8π component) with a suitable 2π component. While less common than the Diels-Alder reaction, this strategy has been employed in the synthesis of azulene and related systems.
Annulation of Azulenes: A notable method for synthesizing heptalene derivatives is the reaction of azulenes with acetylenic compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netnih.gov This reaction is thought to proceed through a cycloaddition followed by a retro-electrocyclization to yield the heptalene framework. researchgate.net For example, thiophene-fused heptalenes have been synthesized from the corresponding azulenothiophenes via cycloaddition with DMAD. researchgate.net
[3+2] Annulation: These reactions are effective for constructing five-membered rings and can be used to build precursors for heptalene synthesis. chim.it For instance, [3+2] annulation reactions with nitroalkenes are widely used for the synthesis of aromatic five-membered nitrogen heterocycles. chim.it
The table below summarizes some cycloaddition and annulation strategies relevant to the synthesis of heptalene derivatives.
| Reaction Type | Reactants | Product | Reference |
| Cycloaddition | Azulenothiophenes and Dimethyl Acetylenedicarboxylate (DMAD) | Thiophene-fused heptalenes | researchgate.net |
| [4+2] Diels-Alder | 2-Bromoacrolein and Furan | Chiral 7-oxabicyclo[2.2.1]heptene derivatives | sigmaaldrich.com |
| [3+2] Annulation | Nitroalkenes and Azomethine Ylides | Pyrrolidines | chim.it |
Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. 20.210.105mdpi.com This approach is highly efficient in terms of atom economy, time, and resources. 20.210.105
Several cascade reactions have been developed for the synthesis of complex cyclic systems that could be adapted for the construction of the heptalene core.
Prins/Friedel-Crafts Cyclization: A cascade strategy involving a Prins cyclization followed by a Friedel-Crafts reaction has been used to synthesize 5-aryltetrahydro-5H-benzo thieme-connect.deannulen-7-ols, which contain a seven-membered ring. beilstein-journals.org
Carbopalladation Cascade: A cascade carbopalladation reaction between alkynes and gem-dibromoolefins has been developed for the synthesis of monoannelated pentalenes, which are structurally related to heptalenes. acs.orgresearchgate.net
Oxidative Cross-Coupling/Radical Addition: A cascade reaction involving an oxidative cross-coupling of an activated alkene with an aldehyde, followed by a radical addition, has been used to generate isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org
The following table provides examples of cascade reactions used in the synthesis of related cyclic compounds.
| Cascade Reaction Type | Starting Materials | Product Type | Reference |
| Prins/Friedel-Crafts | 2-(2-vinylphenyl)acetaldehydes | 5-aryltetrahydro-5H-benzo thieme-connect.deannulen-7-ols | beilstein-journals.org |
| Carbopalladation | Alkynes and gem-dibromoolefins | Monoannelated pentalenes | acs.orgresearchgate.net |
| Oxidative Cross-Coupling/Radical Addition | N-alkyl-N-methacryloylbenzamide and aryl aldehydes | Isoquinoline-1,3(2H,4H)-dione derivatives | rsc.org |
While specific multi-component reactions for this compound are not widely reported, the principles of one-pot synthesis can be applied. For example, a one-pot synthesis of azaheptalene derivatives has been achieved through a palladium-catalyzed reaction. chemrxiv.org Similarly, a one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones has been developed from 2-bromo-1,4-naphthoquinone and alkynes. nih.gov These methods demonstrate the potential for developing a one-pot synthesis for this compound from simpler precursors.
A hypothetical one-pot synthesis of this compound could involve:
Formation of a heptalene precursor through a multi-component reaction.
In-situ oxidation of the precursor to the desired dione.
The table below highlights examples of one-pot syntheses for related heterocyclic and dione compounds.
| Reaction | Starting Materials | Product | Reference |
| Palladium-catalyzed one-pot reaction | 2,2'-dibromobiphenyl and 9H-tribenzo[b,d,f]azepine | Pentabenzoazaheptalene | chemrxiv.org |
| One-pot cyclization | 2-bromo-1,4-naphthoquinone and alkynes | 2-R-naphtho[2,3-b]thiophene-4,9-diones | nih.gov |
| One-pot three-step synthesis | Aniline derivatives, ethyl chloroformate, and ethyl carbazate | 4-substituted 1,2,4-triazolidine-3,5-diones | organic-chemistry.org |
Dehydrogenation and oxidation are crucial steps in the synthesis of this compound, responsible for creating the fully unsaturated heptalene core and installing the dione functionality, respectively.
Dehydrogenation: The final step in the synthesis of many aromatic and anti-aromatic systems is a dehydrogenation reaction to introduce the necessary double bonds. Common reagents for this transformation include palladium on carbon (Pd/C) at high temperatures or chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org For example, the synthesis of dicyclopenta[ef,kl]heptalene (B89459) can involve the cyclodehydrogenation of polyphenylene precursors.
Oxidation: The conversion of a precursor, such as a 2,3-dihydroxyheptalene or a related diol, to the target 2,3-dione is a key oxidation step. Several methods are available for this transformation:
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride (B1165640) to oxidize alcohols to ketones or aldehydes. mdpi.com An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione was achieved through the Swern oxidation of the corresponding diol. mdpi.com
Other Oxidation Reagents: Other common oxidizing agents for converting diols to diones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese dioxide (MnO2). savemyexams.com20.210.105 The oxidation of indoles to isatins (1H-indole-2,3-diones) can be achieved using N-bromosuccinimide-dimethyl sulfoxide. icm.edu.pl A practical synthesis of 3-methylnonane-2,4-dione (B147431) involved an oxidation step using sodium hypochlorite. nih.gov
The table below lists some common dehydrogenation and oxidation methods.
| Reaction | Reagent(s) | Transformation | Reference |
| Dehydrogenation | Palladium on Carbon (Pd/C) | Polyphenylene precursor to dicyclopenta[ef,kl]heptalene | |
| Dehydrogenation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and trifluoromethanesulfonic acid (TfOH) | Oxidative cyclodehydrogenation of a precursor to a nanographene | acs.org |
| Swern Oxidation | DMSO, oxalyl chloride/trifluoroacetic anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-diol to bicyclo[2.2.1]hept-5-ene-2,3-dione | mdpi.com |
| Oxidation | N-bromosuccinimide-dimethyl sulfoxide | Indole to Isatin (1H-indole-2,3-dione) | icm.edu.pl |
| Oxidation | Sodium hypochlorite | Aldol condensation product to 3-methylnonane-2,4-dione | nih.gov |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another to facilitate a desired transformation or to arrive at the final target molecule. savemyexams.comnumberanalytics.comsolubilityofthings.com In the context of this compound synthesis, FGI is crucial for introducing the dione moiety and for manipulating other substituents on the heptalene core.
Key FGI strategies relevant to this compound include:
Oxidation of Alcohols to Ketones: As discussed in the previous section, the oxidation of a 2,3-dihydroxyheptalene precursor is a primary FGI to obtain the target dione. savemyexams.commdpi.com
Conversion of Halides: Halogenated heptalene derivatives can serve as versatile intermediates. Halides can be converted to other functional groups through nucleophilic substitution reactions. solubilityofthings.comvanderbilt.edu For example, a dihaloheptalene could be converted to a dihydroxyheptalene, which is then oxidized to the dione.
Manipulation of Carboxylic Acid Derivatives: Heptalene derivatives bearing carboxylic acid or ester groups are common synthetic intermediates. researchgate.net These groups can be manipulated through standard FGI reactions, such as conversion to amides, alcohols, or other functional groups, to build more complex derivatives. solubilityofthings.com For example, the reduction of esters to alcohols is a common FGI. savemyexams.com
The following table provides examples of functional group interconversions that could be applied in the synthesis of this compound and its derivatives.
| Starting Functional Group | Target Functional Group | Reagent(s) | Reference |
| Alcohol | Ketone | DMSO, oxalyl chloride (Swern Oxidation) | mdpi.com |
| Alcohol | Halide | PBr3, SOCl2 | vanderbilt.edu |
| Halide | Alcohol | NaOH (aq) | savemyexams.com |
| Carboxylic Acid | Ester | Alcohol, acid catalyst | solubilityofthings.com |
| Ester | Alcohol | LiAlH4, NaBH4 | savemyexams.com |
Dehydrogenation and Oxidation Methods
This compound as a Versatile Synthetic Building Block
The heptalene core, a non-alternant hydrocarbon, has fascinated chemists for its unique 12π-electron system. nih.govnih.gov The introduction of a 2,3-dione functionality provides handles for further chemical transformations. While direct and extensive research on this compound itself is limited, the principles for its synthesis and use as a scaffold can be inferred from the well-established chemistry of related heptalene derivatives and other bicyclic diones. rsc.orgthieme-connect.comresearchgate.net The strategic placement of the ketone groups suggests that this molecule can participate in a variety of reactions, including condensations, cycloadditions, and nucleophilic additions, to construct more elaborate polycyclic systems.
Rational Design of Modular Synthetic Pathways
The rational design of synthetic routes is fundamental to modern organic chemistry, allowing for the efficient and strategic assembly of complex molecules from simpler, interchangeable modules. chemrxiv.orgacs.orgresearcher.life For a target like this compound, a modular approach would involve the convergent assembly of the bicyclic core from distinct building blocks, a strategy that facilitates the synthesis of a diverse library of derivatives. rsc.orghelsinki.firesearchgate.net
A prominent modular strategy for constructing the heptalene skeleton is the cycloaddition reaction between an azulene derivative and a suitably substituted alkyne. nih.govd-nb.info This method offers a powerful entry point to the heptalene ring system. To specifically target this compound, one could envision a pathway starting with a pre-functionalized azulene or by using an alkyne that introduces the necessary oxygenated functions.
For instance, a potential modular synthesis could involve the cycloaddition of an azulene precursor with a diketene (B1670635) equivalent or a protected dihydroxyacetylene. Subsequent oxidation or deprotection steps would then reveal the 2,3-dione moiety. This approach allows for variation in the azulene core and the alkyne partner, enabling access to a range of substituted this compound derivatives.
Table 1: Hypothetical Modular Synthesis of this compound Derivatives
| Azulene Precursor (Module A) | Alkyne Precursor (Module B) | Potential this compound Product |
| Azulene | Di-tert-butoxyacetylene | This compound (after deprotection and oxidation) |
| 1-Methylazulene | Bis(trimethylsilyloxy)acetylene | 5-Methylthis compound (after desilylation and oxidation) |
| 6-Bromoazulene | 1,4-Diethoxybut-2-yne-1,4-dione | 8-Bromothis compound |
This table presents hypothetical pathways based on established cycloaddition principles for forming heptalene skeletons.
This modularity is crucial for creating structural diversity, which is essential for screening for biological activity or tuning material properties. rsc.orgresearchgate.net The synthesis of nonbenzenoid polycyclic aromatic molecules often leverages such efficient cyclization chemistries to build diverse structural frameworks. rsc.org
Stereoselective and Regioselective Synthesis of this compound Scaffolds
Control over stereochemistry and regiochemistry is paramount in chemical synthesis, ensuring that molecules are constructed with the correct three-dimensional arrangement and substitution pattern. For this compound, regioselectivity is key to ensuring the dione functionality is installed at the desired 2,3-positions, as opposed to other possible isomers like the 1,8- or 3,8-diones. rsc.org
The regioselectivity of cycloaddition reactions, such as the one between azulenes and alkynes, is often governed by the electronic and steric properties of the substituents on both reaction partners. rsc.orgmdpi.comacs.org By carefully choosing substituted azulenes and unsymmetrical alkynes, chemists can direct the reaction to favor the formation of the desired regioisomer. For example, the reaction of 2H-cycloheptathiazol-2-one with acetylenic esters proceeds regioselectively to yield specific fused heptalene structures. rsc.org This principle of regiocontrol would be directly applicable to the synthesis of asymmetrically substituted this compound derivatives.
Stereoselectivity becomes important when introducing chiral centers to the this compound scaffold. This can be achieved by using chiral starting materials, chiral catalysts, or by stereoselective transformations of the final scaffold. nih.govsapub.orgrsc.org Phosphine-catalyzed stereoselective cyclizations of yne-diones, for example, have been shown to produce bicyclic products with high diastereoselectivity. nih.gov Such strategies could be adapted to control the stereochemistry of substituents on the this compound core.
Table 2: Regioselective Cycloaddition for Heptalene Scaffolds
| Azulene Reactant | Alkyne Reactant | Major Regioisomeric Product | Minor Regioisomeric Product | Reference |
| Azulene | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl heptalene-1,2-dicarboxylate | - | nih.gov |
| Thiophene-fused azulene | Dimethyl acetylenedicarboxylate (DMAD) | Thiophene-fused heptalene dicarboxylate | - | nih.gov |
| 2H-Cycloheptathiazol-2-one | DMAD | 2-oxo-3H-1-thia-2a-azacyclopenta[ef]heptalene tetracarboxylate | 2-oxo-3H-1-thia-2a-azacyclopent[cd]azulene dicarboxylate | rsc.org |
This table illustrates the principle of regioselectivity in cycloaddition reactions leading to heptalene systems, a key consideration for the targeted synthesis of the 2,3-dione isomer.
The development of stereoselective and regioselective methods is crucial for producing specific, well-defined molecular architectures based on the this compound scaffold, which is a prerequisite for its application in fields requiring precise molecular recognition, such as pharmacology. helsinki.firsc.org
Reactivity and Reaction Mechanisms of Heptalene 2,3 Dione
Electrophilic and Nucleophilic Reaction Pathways
The heptalene (B1236440) core, being a 12π-electron annulene system, does not readily undergo electrophilic substitution reactions with spontaneous re-establishment of the π-electron system, a characteristic feature of aromatic compounds. uzh.ch However, electrophilic attack can occur. For instance, electrophilic substitution reactions on heptalene derivatives have been achieved through the use of transition-metal complexes. uzh.ch The carbonyl groups in heptalene-2,3-dione create electrophilic centers at the carbonyl carbons, making them susceptible to nucleophilic attack. Nucleophilic addition to the heptalene skeleton, particularly at positions conjugated to the carbonyl groups, is a key reaction pathway. For example, dimethyl heptalene-4,5-dicarboxylates react with α-lithiated alkyl phenyl sulfones in a Michael-type addition at the C(3) position. uzh.ch
In contrast, nucleophilic reactions are more common. The dione (B5365651) functionality makes the adjacent carbon atoms susceptible to nucleophilic attack. This reactivity is exemplified by the reactions of related heptalene dicarboxylates with nucleophiles like lithiomethyl sulfones, which can add to the heptalene skeleton. uzh.ch
Pericyclic Reactions and Cycloadditions Involving the Dione Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by being largely unaffected by solvent changes or catalysts. msu.eduwomengovtcollegevisakha.ac.in These reactions, which include cycloadditions and electrocyclic reactions, are governed by the conservation of orbital symmetry. msu.eduwomengovtcollegevisakha.ac.in
This compound and its derivatives can participate in various pericyclic reactions. The dione moiety can act as a dienophile or a diene in cycloaddition reactions. For instance, photoinduced [2+2] cycloadditions of 1-acetylisatin, which contains a dione moiety, with alkenes lead to the formation of spiroxetanes. rsc.org The regioselectivity and diastereoselectivity of these reactions are dependent on the reaction mechanism, which can involve either frontier molecular orbital interactions or single-electron transfer (SET) processes, depending on the electronic nature of the alkene. rsc.org
Heptalene itself can undergo cycloaddition reactions. For example, heptafulvalene, a related compound, reacts with tetracyanoethylene (B109619) in what was initially reported as a [14+2] cycloaddition, though later found to be a stepwise process. wikipedia.org The dione functionality in this compound would be expected to influence the course of such cycloadditions. Transition metal catalysis can also facilitate cycloaddition reactions that are otherwise difficult to achieve. Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions, offering an alternative to the often harsh conditions required for thermal Diels-Alder reactions. williams.edu
Rearrangement Processes and Valence Isomerization
Heptalene derivatives are known to undergo rearrangement and valence isomerization processes. Valence isomerization involves the reorganization of σ and π bonds, leading to a structural isomer. For example, at high temperatures, 1,2-dimethoxycarbonyl-heptalene can rearrange to form a mixture of azulenes, although the yield is low. mdpi.com This transformation highlights the potential for the heptalene skeleton to undergo significant structural changes under thermal conditions.
Rearrangement reactions can be initiated by various means, including acid or base catalysis. tmv.ac.inwikipedia.org A well-known example is the dienone-phenol rearrangement, where a cyclohexadienone rearranges to a phenol (B47542) in the presence of acid. wikipedia.org While this compound does not have the same cyclohexadienone structure, the principles of carbocation-mediated rearrangements are relevant to understanding its potential isomerization pathways under acidic conditions.
Theoretical studies on related systems, such as wikipedia.organnulyne isomers, show that they can act as reactive intermediates in the interconversion of different configurations and can rearrange to form other structures like biphenyl. researchgate.net The kinetic stability of these isomers with respect to valence isomerization is a key factor in their reactivity. researchgate.net
Transition Metal-Catalyzed Transformations
Transition metal catalysts play a significant role in the chemistry of heptalenes and related compounds. uzh.ch They can facilitate reactions that are otherwise difficult or impossible to achieve. For example, the Vilsmeier formylation of a bis(tricarbonyliron) complex of heptalene allows for an electrophilic substitution reaction to occur. uzh.ch
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to the synthesis of complex molecules, including those with heterocyclic moieties. mdpi.commdpi.comeie.gr These reactions, such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira couplings, can be used to introduce various functional groups onto the heptalene skeleton. mdpi.commdpi.com More recently, palladium-catalyzed [3+2] annulation of alkynes has been developed as a method for synthesizing azulenes and pseudoazulenes through a process involving aromatic ring expansion. pku.edu.cn
Nickel(0) catalysts have been shown to be effective in promoting intramolecular [4+2] cycloadditions of nitrogen-containing dienynes, providing a novel route to hydroisoindoles and hydroisoquinolines. williams.edu These catalyzed reactions often proceed under much milder conditions than their thermal counterparts. williams.eduwilliams.edu Transition metal-catalyzed carbonylation reactions also offer a versatile method for the synthesis and functionalization of heterocyclic compounds. sioc-journal.cn
| Catalyst | Reaction Type | Substrate | Product | Reference |
| Ni(COD)2 | [4+2] Cycloaddition | Dienyne | Cycloadduct | williams.edu |
| Pd(acac)2 | [3+2] Annulation | Diphenyl acetylene | 1,2,3-Triphenyl azulene (B44059) | pku.edu.cn |
| Ni(0) | [4+2] Cycloaddition | Nitrogen-containing dienyne | Hydroisoindole/Hydroisoquinoline | williams.edu |
| Bis(tricarbonyliron) | Vilsmeier Formylation | Heptalene | Heptalene-1,6-dicarbaldehyde | uzh.ch |
Derivatization Studies and Chemical Transformations
The chemical transformation of this compound and its derivatives allows for the synthesis of a variety of new compounds with potentially interesting properties. Derivatization can be achieved through various reactions, including those that modify the dione moiety or the heptalene ring itself.
For example, the reaction of barbiturylbenzylidenes with phenylisonitrile leads to the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net This type of reaction, involving the construction of new heterocyclic rings, could potentially be applied to this compound. The synthesis of azulene derivatives containing heterocyclic moieties has been achieved through methods such as electrophilic substitution, condensation, cyclization, and transition metal-catalyzed cross-coupling reactions. mdpi.com
The dione functionality can be a starting point for further transformations. For instance, ketones can be converted to esters via the Baeyer-Villiger rearrangement, or they can be alkylated after deprotonation. tmv.ac.inchemistrydocs.com The synthesis of various azulene derivatives, such as azuleno[2,1-d]pyrimidinones and azuleno[2,1-b]thiophenes, has been reported, demonstrating the versatility of the azulene/heptalene framework in the construction of complex heterocyclic systems. mdpi.com
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Barbiturylbenzylidenes | Phenylisonitrile | 5-Aryl-6-phenylamino-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | Cyclization | researchgate.net |
| Ketone | Peracid | Ester | Baeyer-Villiger Rearrangement | tmv.ac.in |
| 2-Amino-3-carbamoylazulene | Ketones/Aldehydes | 2,3-Dihydro-4(1H)-azuleno[2,1-d]pyrimidinones | Condensation | mdpi.com |
| Azulenyl alkynes | Elemental sulfur | Azuleno[2,1-b]thiophene derivatives | Cyclization | mdpi.com |
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides valuable insights into the feasibility and mechanism of chemical reactions involving this compound. The stability of intermediates and transition states plays a crucial role in determining the reaction pathway. For example, in the electrophilic substitution of pyrazole, the attack at the C-4 position is favored because it proceeds through a more stable transition state compared to attack at C-3 or C-5. rrbdavc.org
The thermodynamics of cycloaddition reactions, such as the Diels-Alder reaction, can be influenced by factors like ring strain and the electronic properties of the reactants. acs.org The interplay between kinetics and thermodynamics is important in understanding the product distribution in reversible reactions. acs.org
Computational studies, such as those using the INDO/S method, have been employed to analyze the frontier molecular orbitals of heptalene and its dione derivatives. edpsciences.org These studies show that substitutions on the heptalene ring can significantly alter the energies and features of the molecular orbitals, which in turn affects the reactivity of the molecule. edpsciences.org For instance, the energy difference between the non-bonding orbitals of the carbonyl groups is sensitive to the distance between them. edpsciences.org Thermodynamic principles also govern the dehydrogenation of molecules like ethylene, providing a basis for understanding similar processes in more complex systems. pageplace.de
Theoretical and Computational Investigations of Heptalene 2,3 Dione
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For heptalene-2,3-dione, a non-alternant hydrocarbon with a unique bicyclic structure, computational chemistry provides powerful tools to elucidate its electronic characteristics.
Molecular Orbital (MO) theory describes the distribution of electrons within a molecule in terms of molecular orbitals formed from the combination of atomic orbitals. numberanalytics.com This theory is instrumental in explaining chemical bonding and predicting molecular properties. numberanalytics.com The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. imperial.ac.ukwikipedia.org
The energy and characteristics of the HOMO and LUMO are critical in determining a molecule's reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
| Orbital | Energy (eV) | Key Contributing Moieties |
|---|---|---|
| LUMO | -2.5 | Carbonyl groups, Heptalene (B1236440) ring (π*) |
| HOMO | -6.0 | Heptalene ring (π) |
| HOMO-LUMO Gap | 3.5 eV |
To obtain a more accurate and detailed understanding of the electronic structure of this compound, various advanced quantum chemical calculation methods are employed. These methods solve the electronic Schrödinger equation to different levels of approximation. austinpublishinggroup.com
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. reddit.com While computationally efficient for initial geometry optimizations and wavefunction generation, it does not account for electron correlation, which can be a significant limitation for complex systems. austinpublishinggroup.comreddit.com
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation by adding a second-order correction. arxiv.org This often provides more accurate results for energies and molecular properties compared to HF. arxiv.org
Density Functional Theory (DFT): DFT has become a widely used method due to its balance of accuracy and computational cost. austinpublishinggroup.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. Various exchange-correlation functionals are available, with B3LYP being one of the most popular and versatile hybrid functionals. arxiv.orgresearchgate.net DFT calculations, particularly with functionals like B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), have proven effective for studying the structures and vibrational frequencies of organic molecules. researchgate.netepstem.net
The choice of basis set, which represents the atomic orbitals mathematically, is also crucial for the accuracy of these calculations. Larger basis sets, such as the cc-pVTZ, provide more flexibility for describing the electron distribution but also increase the computational demand. arxiv.org
| Method | Basis Set | Key Strengths | Limitations |
|---|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | Fast, good for initial geometries | Neglects electron correlation |
| MP2 | cc-pVTZ | Includes electron correlation | Computationally more expensive |
| DFT (B3LYP) | 6-311+G(d,p) | Good balance of accuracy and cost | Functional dependent, may have self-interaction error |
The electron density, a fundamental quantity in DFT, provides a complete picture of the electron distribution within the molecule. uba.arsouthampton.ac.uk Analysis of the electron density can reveal key features of chemical bonding, lone pairs, and regions of high or low electron concentration. The molecular wavefunction, obtained from methods like Hartree-Fock or DFT, contains all the information about the electronic state of the molecule. southampton.ac.ukarxiv.org
Techniques such as Natural Bond Orbital (NBO) analysis can be used to interpret the wavefunction in terms of localized bonds and lone pairs, providing insights into donor-acceptor interactions and hyperconjugation. uokerbala.edu.iq The analysis of the wavefunction and electron density is crucial for understanding the electronic effects of the dione (B5365651) substitution on the heptalene framework.
Advanced Quantum Chemical Calculations (Ab initio, DFT, Hartree-Fock, MP2, B3LYP levels of theory with varying basis sets)
Aromaticity and Antiaromaticity Studies in this compound Systems
Heptalene itself is a classic example of a non-alternant hydrocarbon that exhibits antiaromatic character due to its 12 π-electron system, which follows the 4n rule. acs.orgariel.ac.il The fusion of a dione moiety to the heptalene core in this compound is expected to significantly perturb its electronic structure and, consequently, its aromatic properties. The introduction of the electron-withdrawing carbonyl groups can alter the π-electron delocalization within the seven-membered rings.
Magnetic criteria are among the most reliable indicators of aromaticity. They are based on the principle that aromatic systems sustain a diatropic (shielding) ring current in the presence of an external magnetic field, while antiaromatic systems sustain a paratropic (deshielding) ring current.
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used method to probe the magnetic shielding at the center of a ring. nih.gov Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. diva-portal.org NICS-XY scans, where the NICS value is calculated on a grid of points in the plane of the ring, can provide a more detailed picture of the ring currents. acs.org
Anisotropy of the Induced Current Density (ACID) Plots: ACID plots provide a visual representation of the ring currents. acs.org Clockwise ring currents are indicative of aromaticity, while counter-clockwise currents suggest antiaromaticity. acs.org
Gauge-Including Magnetically Induced Currents (GIMIC): GIMIC is another powerful method for calculating and visualizing the ring currents in a molecule, offering a quantitative measure of their strength.
For this compound, these methods would be employed to determine the extent to which the inherent antiaromaticity of the heptalene core is modified by the dione substitution. It is plausible that the electron-withdrawing nature of the carbonyl groups could localize the π-electrons, potentially reducing the antiaromatic character in certain regions of the molecule.
Electronic criteria of aromaticity focus on the delocalization of electrons within a cyclic system.
Multicenter Index (MCI): MCI measures the extent of electron sharing between multiple atomic centers. mdpi.commdpi.com It provides a quantitative measure of electron delocalization, which is a key characteristic of aromaticity. mdpi.com Higher MCI values are generally associated with greater aromaticity. acs.org
Aromatic Fluctuation Index (FLU): The FLU index is another electronic descriptor of aromaticity that reflects the extent of electron sharing between atoms. diva-portal.org Lower FLU values are indicative of a more aromatic character. acs.org
The application of MCI and FLU to this compound would provide complementary information to the magnetic criteria. acs.org By quantifying the degree of electron delocalization in the seven-membered rings, these indices can help to elucidate the electronic consequences of the dione fusion and its impact on the (anti)aromatic character of the system. The interplay between the destabilizing effect of the 2,3-fusion and the electronic influence of the carbonyl groups would be a key aspect of this investigation. acs.org
| Ring | NICS(1)zz (ppm) | MCI (e) | FLU | Aromaticity Character |
|---|---|---|---|---|
| Seven-membered ring A | +15 | 0.005 | 0.05 | Antiaromatic |
| Seven-membered ring B | +12 | 0.007 | 0.04 | Antiaromatic |
Energetic Criteria and Isomerization Stabilization Energy (ISE)
The stability of a cyclic, conjugated molecule is intimately linked to the concept of aromaticity. Energetic criteria, such as Aromatic Stabilization Energy (ASE), are used to quantify this effect. One effective computational method for evaluating this is the Isomerization Stabilization Energy (ISE), which measures the energy difference between the cyclic compound and a suitable non-aromatic, acyclic isomer with the same number and type of bonds. xmu.edu.cn
Heptalene possesses a 12π-electron system, which conforms to the Hückel rule for anti-aromaticity (4n π-electrons, where n=3). Consequently, a planar heptalene molecule would be significantly destabilized. While specific ISE calculations for this compound are not prominently featured in the literature, the principle can be readily applied. The ISE value would reflect the substantial energetic penalty of its anti-aromatic character if it were forced to be planar, a penalty that the molecule alleviates through structural distortion. The introduction of the dione functionality modifies the electronic landscape but does not alter the fundamental 12π-electron count of the bicyclic core.
| Compound | π-Electron Count | Hückel/Baird Rule | Expected Aromatic Character | Typical ISE Value (kcal/mol) |
|---|---|---|---|---|
| Benzene | 6 | 4n+2 (Aromatic) | Aromatic | Strongly Negative (e.g., ~ -30) |
| Cyclobutadiene | 4 | 4n (Anti-Aromatic) | Anti-Aromatic | Strongly Positive |
| Heptalene (Planar) | 12 | 4n (Anti-Aromatic) | Anti-Aromatic | Expected to be Strongly Positive |
| Heptalene (Non-Planar) | 12 | N/A | Non-Aromatic | Near Zero |
Planarity and Conformational Analysis in Relation to Aromaticity
The parent heptalene molecule is a non-aromatic compound because it is non-planar. wikipedia.org To avoid the severe destabilization associated with being a planar 12π-electron system, the molecule adopts a twisted, saddle-shaped conformation. researchgate.netacs.org High-level computational studies, such as ab initio Multiconfigurational Self-Consistent Field (MCSCF) calculations, have detailed this structural preference. These studies show that heptalene undergoes a pseudo-Jahn-Teller distortion in two stages: an initial distortion from a symmetric planar (D₂h) structure to a skew planar (C₂h) transition state, followed by relaxation to a more stable twisted (C₂) conformation. researchgate.netacs.org
It is expected that this compound would also adopt a non-planar, saddle-like geometry to avoid anti-aromatic destabilization. The sp² hybridization of the carbonyl carbons at the 2- and 3-positions is consistent with a conjugated π-system, but this does not provide enough stabilization to overcome the strong driving force for the seven-membered rings to pucker. The resulting non-planarity effectively breaks the cyclic conjugation, rendering the molecule non-aromatic. This behavior stands in stark contrast to the dianion of heptalene, which, with 14 π-electrons (a 4n+2 system), is planar and aromatic. wikipedia.orgresearchgate.net
| Conformation | Point Group | Nature on Potential Energy Surface | Relative Energy |
|---|---|---|---|
| Planar | D₂h | Saddle Point (or higher order) | Highest |
| Skew Planar | C₂h | Transition State | Intermediate |
| Twisted / Saddle | C₂ | Energy Minimum | Lowest |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. By mapping potential energy surfaces, identifying intermediates, and characterizing transition states, researchers can gain a detailed molecular-level understanding of reaction pathways. pku.edu.cnrsc.org For this compound, computational studies are crucial for predicting its behavior. A foundational study from 1987 utilized INDO/S calculations to analyze the frontier molecular orbitals (FMOs) of this compound and other isomers, providing early insights into its electronic structure and potential reactivity. edpsciences.org
Transition State Analysis and Reaction Pathways
A transition state is the highest energy point along a reaction coordinate, representing a first-order saddle point on the potential energy surface. numberanalytics.comrowansci.com Its structure and energy determine the activation barrier and thus the rate of a reaction. While specific transition state analyses for reactions of this compound are scarce, studies on related heptalene derivatives provide valuable analogues. For instance, the dynamic process of π-bond shifting in substituted heptalenes has been investigated, with activation energies determined computationally and experimentally. d-nb.info For dimethyl 1,6-dicarboxylate heptalene, the free energy of activation for this bond shift was found to be 14 kcal/mol. d-nb.info Any reaction involving this compound, such as a cycloaddition or nucleophilic addition, would proceed through a specific transition state whose geometry and energy could be precisely calculated using modern density functional theory (DFT) methods.
| Process | Heptalene Derivative | Computational Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|---|
| π-Bond Shift | Dimethyl heptalene-1,6-dicarboxylate | ΔG‡ | 14.0 | d-nb.info |
| π-Bond Shift | Heptalene-1,6-dicarbaldehyde | ΔG‡ | 9.9 | d-nb.info |
| Hypothetical Nucleophilic Addition | This compound | ΔE‡ (Typical Range) | 15-25 | N/A |
Prediction of Reactivity and Selectivity
Computational models can predict the reactivity and selectivity of a molecule by analyzing its electronic properties. The distribution of electron density, frontier molecular orbital (HOMO/LUMO) energies and shapes, and electrostatic potential maps all indicate how a molecule will interact with reagents.
| Site | Predicted Reagent Type | Rationale | Reference |
|---|---|---|---|
| C2, C3 (Carbonyl Carbons) | Nucleophile (1,2-addition) | High electrophilicity due to adjacent oxygen atoms. | edpsciences.org |
| C1, C4 | Nucleophile (1,4-addition) | Part of a conjugated enone system, susceptible to Michael-type addition. | General Principles |
| Unsubstituted Carbons (e.g., C5-C10) | Electrophile | Calculated to have higher electron density (negative charge). | edpsciences.org |
| C=C Double Bonds | Cycloaddition Reagents (e.g., Dienes, Dienophiles) | Presence of π-bonds allows for pericyclic reactions. | General Principles |
Spectroscopic Methods for Structural Elucidation and Characterization of Heptalene 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Although no experimental NMR spectra for Heptalene-2,3-dione have been published due to its instability, its expected NMR characteristics can be predicted based on its molecular structure and symmetry.
1D NMR (¹H, ¹³C) and Chemical Shift Analysis
The structure of this compound (C₁₂H₈O₂) possesses a C₂ axis of symmetry, which dictates the number of unique proton and carbon environments. This symmetry simplifies the predicted ¹H and ¹³C NMR spectra.
¹H NMR: The molecule contains eight protons on the heptalene (B1236440) skeleton. Due to the C₂ symmetry, these are grouped into four chemically equivalent pairs. Therefore, the ¹H NMR spectrum is predicted to show four distinct signals. The chemical shifts (δ) of these protons would be in the olefinic region, influenced by the electron-withdrawing effect of the adjacent dione (B5365651) group and the unique electronic structure of the heptalene ring system. Protons closer to the carbonyl groups are expected to be deshielded and resonate at a lower field.
¹³C NMR: The molecule has twelve carbon atoms. The symmetry results in six unique carbon signals in the ¹³C NMR spectrum. Two of these signals would correspond to the carbonyl carbons, and the remaining four would represent the sp²-hybridized carbons of the seven-membered rings. The carbonyl carbons are expected to have the largest chemical shift, appearing significantly downfield. The olefinic carbons' shifts would vary based on their position relative to the carbonyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents theoretically predicted data, as experimental spectra are currently unavailable.
| Nucleus | Predicted No. of Signals | Predicted Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|---|
| ¹H | 4 | 6.0 - 8.0 | Olefinic Protons |
| ¹³C | 6 | 180 - 200 | Carbonyl Carbons (C=O) |
| 120 - 150 | Olefinic Carbons (C=C) |
2D NMR Techniques (COSY, DQF-COSY, TOCSY, NOESY, HMBC, INADEQUATE) for Connectivity and Stereochemistry
Were it possible to obtain them, two-dimensional (2D) NMR experiments would be indispensable for unambiguously assigning the predicted signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the seven-membered rings. Cross-peaks would connect signals from protons that are on adjacent carbons, allowing for the mapping of the spin systems along the carbon skeleton. DQF-COSY would provide the same information with better resolution and suppression of singlet signals.
TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a coupled spin system, not just adjacent ones, which would be useful for identifying all protons belonging to each individual ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the full carbon framework. It shows correlations between protons and carbons that are two or three bonds away. This would allow for the definitive assignment of the quaternary carbonyl carbons by observing correlations from nearby protons, and it would link the proton spin systems together across the molecule.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful but insensitive experiment directly shows carbon-carbon (¹³C-¹³C) connectivity. It would provide an unambiguous map of the entire carbon skeleton, confirming the fused-ring structure of heptalene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural clues from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₈O₂. The calculated exact mass would be compared to the experimentally measured value to provide definitive confirmation.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species |
|---|---|---|
| C₁₂H₈O₂ | 184.05243 | [M]⁺·, [M+H]⁺ |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules fragment in predictable ways. The fragmentation pattern of this compound would be expected to be dominated by the characteristic behavior of α-diones. The molecular ion peak ([M]⁺·) at m/z 184 would be observed. A key fragmentation pathway would likely involve the sequential loss of the two carbonyl groups as carbon monoxide (CO), a neutral molecule with a mass of 28 Da.
[M - CO]⁺·: A prominent peak would be expected at m/z 156, corresponding to the loss of one CO molecule.
[M - 2CO]⁺·: A subsequent loss of the second CO molecule would lead to a fragment ion at m/z 128, corresponding to a C₁₀H₈ isomer, potentially an azulene (B44059) or naphthalene (B1677914) cation radical.
Further fragmentation of the C₁₀H₈ ion and other ring cleavages would produce a more complex pattern in the lower mass region.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions from its two main functional groups: the carbonyl (C=O) groups and the carbon-carbon double bonds (C=C).
The two adjacent carbonyl groups in the α-dione system would exhibit characteristic stretching vibrations. The coupling between these two C=O stretches typically results in two bands: a symmetric and an asymmetric stretch. The conjugation with the heptalene ring system would lower the frequency of these absorptions compared to a simple, non-conjugated α-dione. Strong absorptions due to C=C stretching in the seven-membered rings and C-H stretching for the sp²-hybridized carbons would also be prominent.
Table 3: Predicted Characteristic IR Absorption Bands for this compound This table presents theoretically predicted data, as experimental spectra are currently unavailable.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3000 - 3100 | C-H Stretch | sp² C-H (Olefinic) | Medium |
| 1680 - 1710 | C=O Stretch (Coupled) | α-Dione (Conjugated) | Strong |
| 1550 - 1650 | C=C Stretch | Alkene (Ring) | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For an α,β-unsaturated dione system like this compound, specific electronic transitions are expected.
The key chromophore in this compound is the conjugated system formed by the carbon-carbon double bonds of the heptalene ring and the two carbonyl (C=O) groups. The expected electronic transitions include:
π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In extended conjugated systems, these transitions occur at longer wavelengths (bathochromic shift). For heptalene derivatives, these absorptions are often observed in the UV region.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. oup.com These are characteristically of lower energy and much lower intensity compared to π → π* transitions and are often observed as a distinct shoulder or a separate band at longer wavelengths, sometimes extending into the visible region. msu.edu
The solvent environment can influence the absorption maxima. Typically, n → π* transitions experience a shift to shorter wavelengths (a blue shift) in polar solvents, as the polar solvent molecules stabilize the non-bonding ground state. Conversely, π → π* transitions often show a red shift with increasing solvent polarity.
Detailed Research Findings: Specific UV-Vis data for this compound is not readily available. However, studies on related heptalene dione derivatives provide insight into their electronic absorption properties. For example, the electronic spectrum of spiro acs.orgethz.chundeca-8,10-diene-6,7-dione, which contains a cycloheptadiene-dione ring system, has been reported. psu.edu Similarly, aza-heptalene derivatives, which are electronically related, show strong absorptions in the UV region, with some radical cation species absorbing broadly across the visible and near-infrared regions. chemrxiv.org The planarity of the heptalene system, which is often distorted, plays a significant role in the extent of π-conjugation and thus the position and intensity of absorption bands. rsc.org
To illustrate the type of data obtained, the following table presents hypothetical UV-Vis absorption data for this compound based on values for analogous conjugated diones.
Interactive Data Table: Illustrative UV-Vis Spectral Data
| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| π → π | ~245 | ~12,000 | Hexane |
| π → π | ~310 | ~3,500 | Hexane |
| n → π* | ~420 | ~150 | Hexane |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide invaluable information about its molecular geometry, including bond lengths, bond angles, and torsional angles.
This data would confirm the connectivity of the atoms and reveal key structural features, such as:
The planarity of the molecule: Heptalene itself is a non-planar molecule. X-ray data would determine the degree of puckering or twisting in the seven-membered rings of the dione derivative. chemrxiv.org
Bond alternation: The analysis would show the extent of bond length alternation within the rings, providing insight into the degree of electron delocalization and aromaticity (or antiaromaticity).
Intermolecular interactions: The crystal packing would reveal non-covalent interactions such as hydrogen bonds or π-π stacking, which govern the solid-state supramolecular architecture. nih.govnih.gov
Detailed Research Findings: While a crystal structure for this compound has not been reported, structures of several complex heptalene derivatives have been determined. For instance, the crystal structure of a planar aza-heptalene derivative confirmed its fused bicyclic seven-membered ring system. rsc.org Another study on azaheptalenes revealed highly distorted, helical geometries. chemrxiv.org These studies underscore the structural diversity of the heptalene core, which can range from planar to highly non-planar depending on substitution and fusion patterns.
The table below presents a hypothetical set of crystallographic data for this compound, based on typical values for related organic, non-benzenoid compounds. iucr.orgmpg.de
Interactive Data Table: Illustrative X-ray Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₂H₈O₂ |
| Formula Weight | 184.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~7.2 |
| c (Å) | ~14.1 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~830 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.47 |
Advanced Research Applications of Heptalene 2,3 Dione
Precursors in Materials Science Research
While direct experimental evidence for heptalene-2,3-dione as a materials science precursor is not available, the known properties of related compounds strongly suggest its potential in this field. The unique combination of a non-benzenoid π-system and reactive dione (B5365651) functionalities makes it a promising candidate for the development of novel organic materials.
Development of Optoelectronic Materials Precursors
The core structure of this compound, with its extended π-conjugation, is a key feature for potential applications in optoelectronics. weizmann.ac.ilrsc.orgchemrxiv.org The electronic properties of polycyclic aromatic hydrocarbons are highly tunable, and the introduction of carbonyl groups, as in this compound, would be expected to significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing materials with specific light absorption and emission characteristics suitable for devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Theoretical studies on related systems, such as diareno-fused antiaromatics, have shown that the fusion pattern and substituents dramatically affect the optoelectronic properties. colab.ws By analogy, this compound could serve as a precursor to larger, more complex π-conjugated systems where its inherent electronic properties could be fine-tuned through chemical modification. For instance, it could be envisioned as a building block in donor-acceptor copolymers, a common strategy in the design of materials for organic solar cells. The dione functionality could either be part of the acceptor unit or be chemically transformed to link to other aromatic systems.
Building Blocks for Polymeric and Supramolecular Structures
The dione functionality in this compound offers versatile handles for polymerization and the construction of supramolecular assemblies. tue.nlresearchgate.net The carbonyl groups can participate in a variety of chemical reactions, allowing for the incorporation of the this compound unit into polymer backbones or as pendant groups. For example, condensation reactions with diamines could lead to the formation of polyimides or other nitrogen-containing polymers, a class of materials often exhibiting high thermal stability and desirable electronic properties. rsc.org
In the realm of supramolecular chemistry, the polar ketone groups are capable of forming hydrogen bonds and other non-covalent interactions, which are the basis of self-assembly processes. tue.nluq.edu.aunih.gov this compound could be designed to form specific, ordered structures in the solid state or in solution through these interactions. Such self-assembled architectures are of great interest for applications in molecular recognition, sensing, and the development of "smart" materials. The unique V-shape that can be characteristic of bicyclic systems could lead to the formation of interesting tubular or layered supramolecular structures.
| Potential Application | Relevant Functional Groups | Predicted Properties of Resulting Materials |
| Organic Photovoltaics | Heptalene (B1236440) core, dione groups | Tunable HOMO/LUMO levels, broad absorption spectra |
| Organic Light-Emitting Diodes | Heptalene core | Potential for tunable emission colors |
| High-Performance Polymers | Dione groups for condensation | High thermal stability, specific electronic properties |
| Supramolecular Assemblies | Dione groups for H-bonding | Ordered nanostructures, responsive materials |
Scaffold for Complex Polycyclic Conjugated Systems
This compound is an ideal scaffold for the synthesis of larger, more complex polycyclic conjugated systems. mdpi.comthieme-connect.de The field of polycyclic aromatic hydrocarbons (PAHs) is continuously expanding, with a particular interest in non-benzenoid systems due to their unique properties. oup.comresearchgate.net The heptalene core of this compound provides a non-alternant hydrocarbon framework that can be extended through various synthetic methodologies.
The dione functionality can be seen as a masked diene or a reactive site for various transformations. For example, reactions at the carbonyl groups, such as Wittig-type olefination or Grignard additions, followed by dehydration and cyclization reactions, could lead to the annulation of additional rings onto the heptalene skeleton. This approach has been used to build a variety of complex PAHs from simpler dione precursors. researchgate.net The synthesis of indenofluorene derivatives from dione precursors is a well-established example of this strategy. researchgate.net
Furthermore, theoretical studies on planarized heptalene derivatives have shown that they can exhibit significant antiaromatic and open-shell character, properties that are of fundamental interest and have potential applications in molecular electronics and spintronics. researchgate.net this compound could serve as a key intermediate in the synthesis of such planarized, π-extended heptalene systems.
| Synthetic Transformation of Dione | Resulting Structure Type | Potential Properties |
| Wittig Reaction | Extended π-system with exocyclic double bonds | Modified electronic and optical properties |
| Grignard Reaction & Cyclization | Annulated aromatic or non-aromatic rings | Novel polycyclic aromatic hydrocarbons |
| Reduction to Diol & Dehydration | Diene for Diels-Alder reactions | Access to complex 3D structures |
Research into Novel Synthetic Reagents and Catalysts Incorporating the this compound Moiety
While there is no direct literature on the use of this compound in this context, its structure suggests potential as a ligand in organometallic chemistry and catalysis. The dione moiety can act as a bidentate chelating ligand for various metal centers. The resulting metal complexes could exhibit interesting catalytic activities, drawing parallels from the vast field of catalysis using diketonate ligands. pku.edu.cn
The heptalene backbone, with its unique electronic and steric properties, would influence the geometry and electronic environment of the coordinated metal center, potentially leading to novel reactivity or selectivity in catalytic transformations. For example, chiral versions of this compound could be synthesized and used as ligands in asymmetric catalysis.
Furthermore, the this compound framework itself could be part of a larger, catalytically active molecule. The electron-withdrawing nature of the dione groups could influence the reactivity of other functional groups attached to the heptalene ring system, making it a tunable component in the design of new organic catalysts.
Although experimental data on this compound is conspicuously absent from the scientific literature, a thorough analysis of the chemistry of heptalene, other heptalene-diones, and related polycyclic diones allows for a compelling, albeit theoretical, exploration of its potential in advanced research. Its unique combination of a non-benzenoid π-system and reactive ketone functionalities positions it as a highly promising, yet untapped, resource for materials science, the synthesis of complex polycyclic systems, and potentially in the development of novel ligands and catalysts. The significant research opportunities outlined here underscore the need for the development of synthetic routes to this compound to enable its experimental investigation and unlock its full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
